molecular formula C14H22N2O B5881257 N-[4-(dimethylamino)phenyl]-2-ethylbutanamide

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide

Cat. No.: B5881257
M. Wt: 234.34 g/mol
InChI Key: GLVBFHOSBFPKKH-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-ethylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with ethylbutanamide under specific conditions. The reaction typically requires a catalyst, such as acetic anhydride and pyridine, and is conducted at elevated temperatures around 220°C . Another method involves the use of sodium hydroxide solution in the presence of Aliquat 336, which facilitates the condensation reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide is unique due to its specific ethylbutanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-5-11(6-2)14(17)15-12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVBFHOSBFPKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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